molecular formula C6H3N3O2 B016970 5-Nitropicolinonitrile CAS No. 100367-55-3

5-Nitropicolinonitrile

Cat. No. B016970
M. Wt: 149.11 g/mol
InChI Key: YZDHDHMJKCKESU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Nitropicolinonitrile involves several chemical reactions aimed at introducing nitro groups into picolinonitrile frameworks. For example, the synthesis of 5-nitro-1,10-phenanthroline and its derivatives involves multi-step chemical processes that include nitration reactions, showcasing the complexity and precision required in synthesizing such compounds (Xu Cun-jin, 2010).

Molecular Structure Analysis

The molecular structure of compounds akin to 5-Nitropicolinonitrile, such as cobalt(II) complexes with maleonitriledithiolate and 5-nitro-1,10-phenanthroline, has been thoroughly analyzed using spectroscopic and theoretical studies. These studies reveal intricate details about the electronic and infrared spectroscopic properties, providing insights into the molecular geometry and the nature of bonding within these compounds (Yangmei Liu et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 5-Nitropicolinonitrile derivatives are diverse and can lead to a variety of products. For instance, reactions involving furan compounds and derivatives of 3-(5-nitro-2-furyl)acrylonitrile demonstrate the compound's versatility in organic synthesis, producing compounds with potential applications in materials science and pharmaceuticals (I. Hirao & Y. Kato, 1972).

Physical Properties Analysis

The synthesis and characterization of related nitro compounds provide valuable data on their physical properties. For example, the study of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole offers insights into the crystal structure, thermal stability, and other physical properties essential for understanding the behavior of these compounds under various conditions (Yuchuan Li et al., 2012).

Chemical Properties Analysis

The chemical properties of 5-Nitropicolinonitrile and its derivatives are influenced by the presence of nitro groups and other functional groups. Studies involving the nitration of pyrazolin-5-ones, resulting in the discovery of new classes of fungicides, underscore the chemical reactivity and potential utility of these compounds in developing new chemical entities with practical applications (I. Krylov et al., 2019).

Scientific Research Applications

5-Nitropicolinonitrile is a chemical compound with the molecular formula C6H3N3O2 . It’s typically stored at room temperature in an inert atmosphere . This compound is often used in various scientific research and industrial applications due to its unique properties .

  • Pharmaceutical Industry
    • 5-Nitropicolinonitrile could be used as a building block in the synthesis of several drugs and pharmaceuticals . This includes kinase inhibitors, antiviral drugs, and antibiotics .
    • The compound’s unique properties make it valuable in the pharmaceutical industry .
  • Chemical Synthesis

    • 5-Nitropicolinonitrile can serve as a building block in the synthesis of various chemical compounds . Its unique properties make it valuable in chemical synthesis .
  • Material Science

    • Given its unique properties, 5-Nitropicolinonitrile could potentially be used in the development of new materials .

Safety And Hazards

5-Nitropicolinonitrile is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDHDHMJKCKESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437411
Record name 5-Nitropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitropicolinonitrile

CAS RN

100367-55-3
Record name 5-Nitropicolinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture comprising 2-bromo-5-nitropyridine (5.6 g, 27.7 mmol), cuprous cyanide (2.5 g, 27.4 mmol) and DMF (5 mL) was heated at 105° C. for 2.5 hours, cooled and diluted with methylene chloride (200 mL). The mixture was stirred 20 minutes, filtered and concentrated under reduced pressure. The residue was dissolved in methylene chloride and the solution was washed sequentially with 2N sodium hydroxide (150 mL), 7M ammonium hydroxide (150 mL) and water (150 mL), dried (MgSO4), filtered and concentrated under reduced pressure to provide 5-nitropyridine-2-carbonitrile (3.14 g, 21 mmol) as a yellow oil. 1H-NMR (300 Mhz, DMSO-d6): 8.4 (d, 1H), 8.8 (d, 1H), 9.5 (s, 1H); MS (EI); Calculated for C6H3N3O2, 149.1, Found (MH+): 149.
Quantity
5.6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JC Lenning - 2015 - cache.kzoo.edu
… 3-bromo-5-nitropicolinonitrile was the nearest precursor to the desired anti-androgen intermediated that was obtained. Nonetheless, the precursor to the anti-androgen intermediate and …
Number of citations: 0 cache.kzoo.edu
KW Wurm, FM Bartz, L Schulig, A Bodtke… - …, 2022 - Wiley Online Library
The K V 7 potassium channel openers flupirtine and retigabine have been valuable options in the therapy of pain and epilepsy. However, as a result of adverse reactions, both drugs …
AH Berrie - 1951 - search.proquest.com
The author would like to acknowledge his indebtedness to Professor P. 3. Spring for his continued interest in the work and for his many-helpful suggestions, and to Dr. GT Newbold for …
Number of citations: 3 search.proquest.com

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